The biosynthesis of 3-Fucosyllactose has been extensively studied, particularly focusing on metabolic engineering techniques. One prominent method involves the use of genetically modified Escherichia coli strains to enhance the production efficiency of the compound.
Technical Details:
The molecular structure of 3-Fucosyllactose can be represented as follows:
This structure indicates that L-fucose is linked to D-galactose via an α-(1→3) bond and that D-galactose is further linked to D-glucose via a β-(1→4) bond .
The primary chemical reaction involving 3-Fucosyllactose is its synthesis from lactose and fucose through enzymatic catalysis. The reaction can be summarized as follows:
Technical Details:
The mechanism by which 3-Fucosyllactose exerts its biological effects involves several pathways:
Studies indicate that 3-Fucosyllactose can modulate immune responses and promote gut health, contributing significantly to neonatal development .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 488.44 g/mol |
Melting Point | >165°C |
Solubility | Slightly soluble in water |
3-Fucosyllactose has several important applications:
3-Fucosyllactose (3-FL) is biosynthesized in the mammary gland via the action of α1,3-fucosyltransferases, primarily FUT7 and FUT9 enzymes. These enzymes catalyze the transfer of fucose from guanosine diphosphate-fucose (GDP-fucose) to the C3 position of glucose at the reducing end of lactose, forming Gal(β1-4)[Fucα1-3]Glc [3] [6]. Unlike α1,2-fucosylation (governed by FUT2), α1,3-fucosylation occurs independently of maternal Secretor status. Consequently, 3-FL is present in all human milk at concentrations of 0.1–2.5 g/L, irrespective of maternal genetics, though its abundance is generally lower than 2′-FL [6] [7].
The GDP-fucose substrate is generated via two metabolic pathways:
Enzyme | Gene | Function | Localization | |
---|---|---|---|---|
α1,3-Fucosyltransferase | FUT7/FUT9 | Transfers fucose to lactose | Golgi apparatus | |
GDP-Mannose 4,6-Dehydratase | gmd | Converts GDP-mannose to GDP-4-keto-6-deoxymannose | Cytoplasm | |
Fucokinase/GDP-Fucose Pyrophosphorylase | fkp | Salvages free fucose | Cytoplasm | [1] [6] [10] |
Fucosylation linkage type dictates structural specificity and biological functions of human milk oligosaccharides (HMOs):
Feature | 3-FL | 2′-FL | |
---|---|---|---|
Fucosyl Linkage | α1,3-glucose | α1,2-galactose | |
Secretor Status Dependency | No | Yes | |
Typical Concentration in Milk | 0.1–2.5 g/L | 2–4 g/L | |
Primary Pathogen Inhibition | Campylobacter jejuni, H. pylori | Norovirus, Salmonella typhimurium | |
Bifidobacterial Growth Preference | B. infantis Bi-26 | B. infantis ATCC 15697 | [3] [6] [8] |
Metabolic engineering of E. coli has enabled large-scale 3-FL production. Key strategies include:
Strain | Modifications | 3-FL Yield | Productivity | |
---|---|---|---|---|
BL21(DE3)-mFutA | Quadruple FutA mutant + fkp | 4.6 g/L | 0.076 g·L⁻¹·h⁻¹ | |
BD3-A | setA transporter + FutM2-Q126A | 52.1 g/L (fed-batch) | Not specified | |
BW25113 ΔwcaJ | Competitive pathway deletion | 3.2 g/L | 0.053 g·L⁻¹·h⁻¹ | [1] [5] |
Industrial-scale 3-FL production faces two major bottlenecks:
Recent advances include:
Compound List:
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6